molecular formula C9H7BrFN3S B13248097 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13248097
M. Wt: 288.14 g/mol
InChI Key: RATHBVHOHGAAST-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 4-bromo-3-fluoro-N-(thiadiazol-4-ylmethyl)aniline . This nomenclature follows the priority rules for substituents on the benzene ring and the thiadiazole moiety. The parent structure is aniline , with substituents at the 3- and 4-positions of the benzene ring (fluoro and bromo groups, respectively) and a 1,2,3-thiadiazol-4-ylmethyl group attached to the nitrogen atom.

The structural representation of the compound can be described using the SMILES notation C1=CC(=C(C=C1NCC2=CSN=N2)F)Br, which encodes the connectivity of atoms and functional groups. The benzene ring is substituted with bromine and fluorine at adjacent positions, while the thiadiazole ring is connected via a methylene bridge to the aniline nitrogen. A 2D structural depiction highlights the planar geometry of the aromatic systems and the spatial orientation of the substituents.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers, as shown below:

Identifier Type Value
CAS Registry Number 1489859-75-7
IUPAC Name 4-bromo-3-fluoro-N-(thiadiazol-4-ylmethyl)aniline
Other Synonyms AKOS014774079, CS-0304548
InChI InChI=1S/C9H7BrFN3S/c10-8-2-1-6(3-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2
InChIKey RATHBVHOHGAAST-UHFFFAOYSA-N

The InChIKey serves as a standardized hash for rapid database searches, while the CAS Registry Number ensures unambiguous identification in chemical inventories.

Molecular Formula and Weight Analysis

The molecular formula of 4-bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is C₉H₇BrFN₃S . This formula accounts for the following elemental composition:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon 9 12.011 108.099
Hydrogen 7 1.008 7.056
Bromine 1 79.904 79.904
Fluorine 1 18.998 18.998
Nitrogen 3 14.007 42.021
Sulfur 1 32.065 32.065
Total 288.14

The calculated molecular weight of 288.14 g/mol aligns with the sum of the atomic weights of its constituent elements. This value is critical for stoichiometric calculations in synthetic protocols and analytical characterization techniques such as mass spectrometry.

Properties

Molecular Formula

C9H7BrFN3S

Molecular Weight

288.14 g/mol

IUPAC Name

4-bromo-3-fluoro-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C9H7BrFN3S/c10-8-2-1-6(3-9(8)11)12-4-7-5-15-14-13-7/h1-3,5,12H,4H2

InChI Key

RATHBVHOHGAAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSN=N2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the thiadiazole ring or the aniline structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The thiadiazole ring and the aniline structure allow the compound to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Key analogs :

2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline (CAS 1552936-49-8): Substituents: Bromine at position 2, methyl at position 4. Molecular formula: C₁₀H₁₀BrN₃S.

3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline (CAS 1247241-42-4):

  • Substituents: Fluorine at position 3, tetrazole at position 4.
  • Molecular formula: C₇H₆FN₅.
  • The tetrazole ring (N-rich) replaces the thiadiazole, increasing polarity and hydrogen-bonding capacity. This may enhance solubility but reduce lipophilicity compared to the thiadiazole analog .

3-Bromo-4-(trifluoromethyl)aniline (CAS 54962-75-3): Substituents: Bromine at position 3, trifluoromethyl at position 4. Molecular formula: C₇H₅BrF₃N. The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity of the amino group compared to the target compound’s fluorine substituent .

Heterocyclic Modifications

Thiadiazole vs. Pyrazole Derivatives :

  • 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline (CAS 618-64-4):
    • Molecular formula: C₆H₆N₂O₃.
    • The pyrazole ring (vs. thiadiazole) alters electronic distribution and steric bulk. Pyrazoles are less electronegative but may offer improved metabolic stability in drug design .
Functional Group Comparisons

N-Substituted Anilines :

  • 4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (CAS 1152870-19-3): Substituents: Isopropyl group on the amino nitrogen, trifluoromethyl at position 3. Molecular formula: C₁₀H₁₀BrF₃N. The bulky isopropyl group reduces nucleophilicity of the amino group, contrasting with the thiadiazole’s planar structure in the target compound .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₀H₈BrFN₃S 300.15 Br (4), F (3), thiadiazole-methyl Not available
2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₀H₁₀BrN₃S 284.17 Br (2), CH₃ (5), thiadiazole-methyl 1552936-49-8
3-Fluoro-4-(1H-tetrazol-1-yl)aniline C₇H₆FN₅ 179.15 F (3), tetrazole (4) 1247241-42-4
3-Bromo-4-(trifluoromethyl)aniline C₇H₅BrF₃N 244.02 Br (3), CF₃ (4) 54962-75-3
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline C₁₀H₁₀BrF₃N 283.10 Br (4), CF₃ (3), isopropyl-N 1152870-19-3

Research Findings and Implications

Electronic Effects :

  • Fluorine and bromine in the target compound create a polarized aromatic system, enhancing electrophilic substitution reactivity compared to methyl or trifluoromethyl analogs .
  • The thiadiazole ring’s sulfur atom may participate in π-stacking or metal coordination, unlike tetrazole or pyrazole derivatives .

Biological Relevance :

  • Thiadiazole-containing analogs (e.g., CAS 1552936-49-8) are prevalent in agrochemicals due to their insecticidal properties. The target compound’s fluorine substitution could improve pesticidal activity by resisting metabolic degradation .
  • Tetrazole analogs (e.g., CAS 1247241-42-4) show promise in kinase inhibition, suggesting the target compound’s thiadiazole group might be optimized for similar therapeutic targets .

Synthetic Challenges :

  • Bromine at position 4 in the target compound may complicate regioselective synthesis compared to para-substituted analogs like CAS 1152870-19-3 .

Biological Activity

4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound notable for its unique structural features, including the presence of both bromine and fluorine atoms along with a thiadiazole ring. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities, mechanisms of action, and relevant case studies related to this compound.

  • Molecular Formula : C9H7BrFN3S
  • Molecular Weight : 288.14 g/mol
  • IUPAC Name : 4-bromo-3-fluoro-N-(thiadiazol-4-ylmethyl)aniline
  • Canonical SMILES : C1=CC(=C(C=C1NCC2=CSN=N2)F)Br

The compound's structure allows for diverse interactions with biological targets, which can be crucial for its pharmacological effects.

Antimicrobial Activity

Research indicates that 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits significant antibacterial and antifungal properties. The presence of halogens (bromine and fluorine) enhances its reactivity and biological efficacy.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis 5.64 µM
Staphylococcus aureus 8.33 µM
Escherichia coli 13.40 µM
Candida albicans 16.69 µM
Fusarium oxysporum 56.74 µM

These findings suggest that the compound has potential as a therapeutic agent against various bacterial and fungal infections .

The mechanism by which 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.
  • Receptor Interaction : It could interact with cellular receptors, altering signaling pathways that lead to antimicrobial effects.

The thiadiazole moiety is particularly noted for its ability to form stable complexes with metal ions, which may enhance its biological activity .

Study on Antibacterial Properties

In a study evaluating various halogenated compounds, 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline demonstrated superior antibacterial activity compared to non-halogenated analogs. The study highlighted that the introduction of halogen atoms significantly increased the potency against Gram-positive and Gram-negative bacteria .

Evaluation in Cancer Research

Another area of interest is the compound's potential in cancer therapy. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways. Further research is needed to elucidate its efficacy and safety in vivo .

Comparison with Related Compounds

To understand the unique properties of 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, it is essential to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameUnique Features
4-Bromo-N-(1,2,3-thiadiazol-4-ylmethyl)aniline Lacks fluorine; primarily antibacterial activity
3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline Exhibits lower antimicrobial activity compared to the target compound

The presence of both bromine and fluorine in the target compound appears to enhance its overall biological activity compared to its analogs.

Q & A

Q. Methodology :

  • FT-IR : Identify N–H stretching (~3400 cm⁻¹), C–Br (600–500 cm⁻¹), and C–F (1250–1100 cm⁻¹) vibrations. Compare with reference spectra of brominated/fluorinated anilines .
  • UV-Vis : Analyze π→π* transitions (200–300 nm) of the aromatic system. Use methanol or acetonitrile as solvents to minimize aggregation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~317 Da) and isotopic patterns (distinct for Br and F) .

Advanced: What strategies address challenges in single-crystal X-ray diffraction analysis of this compound?

Q. Methodology :

  • Crystal Growth : Use slow evaporation (hexane/DCM) or vapor diffusion (EtOH/water) to obtain high-quality crystals. Thiadiazole derivatives often exhibit disorder; optimize by seeding .
  • Data Refinement : Apply SHELXL for structure solution. Use restraints for disordered thiadiazole atoms and refine anisotropic displacement parameters. Validate with R-factor (<5%) and residual density maps .
  • Twinned Data : If twinning is detected (e.g., via PLATON), use the TWIN/BASF commands in SHELX to model overlapping lattices .

Biological Activity: How to design in vitro assays for evaluating its bioactivity as a kinase inhibitor?

Q. Methodology :

  • Target Selection : Prioritize kinases with thiadiazole-binding pockets (e.g., EGFR, JAK2). Use homology modeling (SWISS-MODEL) to predict interactions.
  • Assay Design :
    • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay. Incubate the compound (1–100 µM) with kinase, ATP, and substrate. Measure IC₅₀ via dose-response curves .
    • Cellular Uptake : Perform confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled) to assess membrane permeability .

Advanced: How do bromine and fluorine substituents influence the compound’s electronic structure?

Q. Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to assess electrophilicity. Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing stability .
  • Hammett Parameters : Use σₚ values (Br: +0.26, F: +0.06) to predict substituent effects on reaction rates (e.g., SNAr at the thiadiazole group) .
  • Electrostatic Potential Maps : Visualize charge distribution (via GaussView) to identify nucleophilic/electrophilic sites for further functionalization .

Data Contradiction: How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

Q. Methodology :

  • Solvent Effects : Recalculate TD-DFT spectra with implicit solvent models (e.g., IEFPCM for methanol). Solvent polarity can redshift absorption maxima by 10–20 nm .
  • Tautomerism Check : Investigate possible thiadiazole tautomers (e.g., 1,2,3- vs. 1,2,4-isomers) via NMR and IR. Tautomeric shifts alter conjugation patterns .
  • Aggregation Studies : Dilute the sample (1 µM to 1 mM) and measure spectra. Aggregation-caused quenching (ACQ) may reduce intensity at higher concentrations .

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